molecular formula C18H16ClNO2 B12436064 2-(4-(2-Chloroethyl)phenethyl)isoindoline-1,3-dione CAS No. 1000535-33-0

2-(4-(2-Chloroethyl)phenethyl)isoindoline-1,3-dione

Cat. No.: B12436064
CAS No.: 1000535-33-0
M. Wt: 313.8 g/mol
InChI Key: VTYIGANHWXAKGM-UHFFFAOYSA-N
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Description

2-(4-(2-Chloroethyl)phenethyl)isoindoline-1,3-dione is a compound that belongs to the isoindoline-1,3-dione family. Isoindoline-1,3-dione derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chloroethyl group attached to a phenethyl moiety, which is further connected to an isoindoline-1,3-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Chloroethyl)phenethyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with an appropriate amine derivative under reflux conditions. For instance, phthalic anhydride can react with 4-(2-chloroethyl)phenethylamine in the presence of a suitable solvent like toluene . The reaction is usually carried out under reflux for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solventless or green chemistry approaches may be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Chloroethyl)phenethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-(4-(2-Chloroethyl)phenethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it can bind to dopamine receptors, particularly the D2 receptor, and modulate their activity. This interaction can influence neurotransmitter release and neuronal signaling pathways, which is beneficial in treating neurological disorders . Additionally, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Properties

CAS No.

1000535-33-0

Molecular Formula

C18H16ClNO2

Molecular Weight

313.8 g/mol

IUPAC Name

2-[2-[4-(2-chloroethyl)phenyl]ethyl]isoindole-1,3-dione

InChI

InChI=1S/C18H16ClNO2/c19-11-9-13-5-7-14(8-6-13)10-12-20-17(21)15-3-1-2-4-16(15)18(20)22/h1-8H,9-12H2

InChI Key

VTYIGANHWXAKGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CC=C(C=C3)CCCl

Origin of Product

United States

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